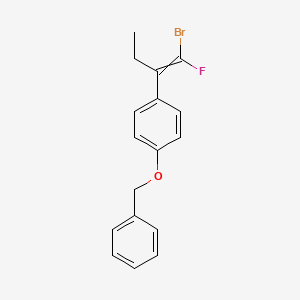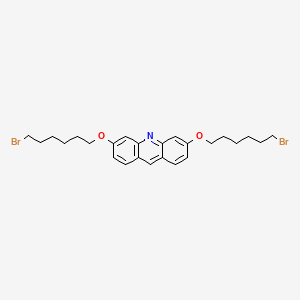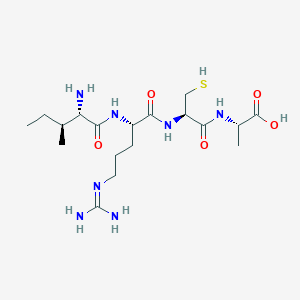
L-Isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinyl-L-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinyl-L-alanine is a complex peptide compound It is composed of amino acids including isoleucine, ornithine, cysteine, and alanine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Activation of the resin: The resin is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling of amino acids: Each amino acid is coupled to the growing peptide chain using a coupling reagent and a base, such as N,N-diisopropylethylamine (DIPEA).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase peptide synthesis. The choice of method depends on the desired yield, purity, and cost-effectiveness. Automation and optimization of reaction conditions are crucial for efficient industrial production.
Análisis De Reacciones Químicas
Types of Reactions
L-Isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinyl-L-alanine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of substituted peptide derivatives.
Aplicaciones Científicas De Investigación
L-Isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinyl-L-alanine has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and enzyme inhibition.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of L-Isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinyl-L-alanine involves its interaction with specific molecular targets. The diaminomethylidene group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity. The cysteine residue can form disulfide bonds, affecting protein structure and function.
Comparación Con Compuestos Similares
Similar Compounds
- L-Isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-glutamine
- L-Isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-alanine
Uniqueness
L-Isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinyl-L-alanine is unique due to the presence of the cysteine residue, which allows for the formation of disulfide bonds. This feature distinguishes it from similar compounds and provides additional functional versatility.
Propiedades
Número CAS |
798541-00-1 |
|---|---|
Fórmula molecular |
C18H35N7O5S |
Peso molecular |
461.6 g/mol |
Nombre IUPAC |
(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-sulfanylpropanoyl]amino]propanoic acid |
InChI |
InChI=1S/C18H35N7O5S/c1-4-9(2)13(19)16(28)24-11(6-5-7-22-18(20)21)14(26)25-12(8-31)15(27)23-10(3)17(29)30/h9-13,31H,4-8,19H2,1-3H3,(H,23,27)(H,24,28)(H,25,26)(H,29,30)(H4,20,21,22)/t9-,10-,11-,12-,13-/m0/s1 |
Clave InChI |
GHPFMPJNLWXHKL-VLJOUNFMSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](C)C(=O)O)N |
SMILES canónico |
CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CS)C(=O)NC(C)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


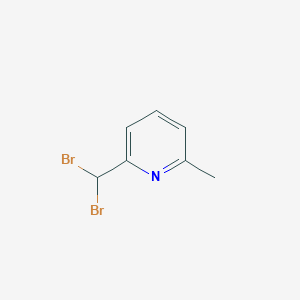
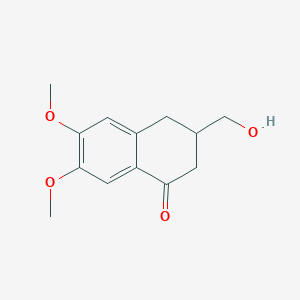
![1-[(Methyldisulfanyl)methyl]-4-nitrobenzene](/img/structure/B12531633.png)
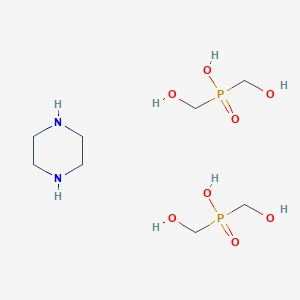
![1-(3-{[4-(2-Hydroxyphenyl)piperazin-1-yl]methyl}benzoyl)piperidin-2-one](/img/structure/B12531647.png)
![N,N'-[(1R,2R)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diyl]diacetamide](/img/structure/B12531654.png)


![2-[3-Chloro-4-(dimethylamino)phenyl]guanidine;nitric acid](/img/structure/B12531669.png)
![4-[(Cyclopropylmethyl)(propyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12531673.png)
![Dibenzo[b,d]thiophene-1,2,8,9-tetramine](/img/structure/B12531674.png)
![(6-Phenyl-2,7-dioxabicyclo[3.2.0]hept-3-en-1-yl)methanol](/img/structure/B12531680.png)
